molecular formula C11H13ClN2O2 B104231 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide CAS No. 23420-63-5

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide

Cat. No. B104231
CAS RN: 23420-63-5
M. Wt: 240.68 g/mol
InChI Key: FXGOPOUEIMROAX-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide has not been directly studied in the provided papers. However, similar compounds with related structures have been investigated for various properties and applications. For instance, a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and found to have significant antiviral and antiapoptotic effects, particularly in the context of treating Japanese encephalitis . Another study focused on the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, which were characterized by NMR and mass analyses . Additionally, comparative vibrational spectroscopic studies were conducted on N-(phenyl)-2,2-dichloroacetamide and its chlorinated derivatives, providing insights into their molecular structure and properties .

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported. Although the exact synthesis of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is not described, the methods used for similar compounds could potentially be adapted. For example, the synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives involved the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . This suggests that the synthesis of related compounds might involve the use of acid chlorides and amines in a condensation reaction.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide has been analyzed using density functional theory (DFT). The vibrational frequencies of the fundamental modes of the optimized geometry were determined, and a detailed vibrational spectral analysis was carried out . This type of analysis could be applied to 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide to predict its vibrational modes and gain insights into its molecular structure.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide. However, the therapeutic effects of a structurally similar compound suggest that it may participate in biological interactions, such as antiviral activity . The reactivity of such compounds could be further elucidated by molecular electrostatic potential (MEP) surface analysis, as performed in the comparative study of chlorinated acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of related chlorinated acetamides have been explored through various computational analyses. For instance, the HOMO-LUMO gap was determined to understand the interaction of the molecules with other species, and thermodynamic properties at different temperatures were calculated, revealing correlations between heat capacity, entropy, enthalpy, and temperature . These methods could be applied to 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide to determine its physical and chemical properties, such as ionization energy, electron affinity, and electrophilicity.

Scientific Research Applications

Electrochemical Reduction Studies

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide has been subject to electrochemical reduction studies. Research revealed its behavior during direct electrochemical reduction at carbon and silver cathodes in dimethylformamide. The studies included investigating the cleavage of the carbon-chlorine bond and the formation of dechlorinated amide and N-alkyl-N-phenylaniline as reaction products, offering insights into its electrochemical properties and potential applications in synthesis and analytical chemistry (Pasciak et al., 2014).

Insect Repellent Efficacy

Studies on the behavioral responses and bioefficacy of aromatic amides, including derivatives of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide, against Aedes aegypti mosquitoes, have been conducted. These studies contribute to understanding the potential use of such compounds in personal protection and pest management strategies (Garud et al., 2011).

Molecular Structure Analysis

The molecular structure and conformational studies of related N-arylacetamides have been a subject of interest. Investigations into the crystal structure and supramolecular assembly of various halogenated N,2-diarylacetamides provide a basis for understanding the physical and chemical properties of these compounds, which can be crucial in their application in material science or pharmaceuticals (Nayak et al., 2014).

Synthetic Applications in Medicinal Chemistry

Research into the synthesis and reactivity of compounds related to 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide has implications for medicinal chemistry. For instance, studies on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors reveal the potential of these compounds in therapeutic applications (Shukla et al., 2012).

properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)14-10(15)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGOPOUEIMROAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396932
Record name 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide

CAS RN

23420-63-5
Record name 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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